molecular formula C23H21N3O2S2 B2902256 N-ethyl-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide CAS No. 1291841-17-2

N-ethyl-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide

Numéro de catalogue: B2902256
Numéro CAS: 1291841-17-2
Poids moléculaire: 435.56
Clé InChI: SRIVVXVOHMUFMO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-ethyl-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide is a thienopyrimidinone derivative characterized by a bicyclic thieno[3,2-d]pyrimidin-4-one core. This compound features a 3-(2-methylphenyl) substituent, an N-ethyl-N-phenylacetamide moiety, and a sulfanyl (-S-) linker bridging the thienopyrimidinone and acetamide groups. The sulfanyl linker and aromatic substituents may enhance binding affinity to hydrophobic protein pockets, while the pyrimidinone core provides a scaffold for hydrogen bonding.

Propriétés

IUPAC Name

N-ethyl-2-[3-(2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O2S2/c1-3-25(17-10-5-4-6-11-17)20(27)15-30-23-24-18-13-14-29-21(18)22(28)26(23)19-12-8-7-9-16(19)2/h4-14H,3,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRIVVXVOHMUFMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4C)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

N-ethyl-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including antimicrobial, antitumor, and other pharmacological effects, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a thieno[3,2-d]pyrimidine core with various substituents that may influence its biological properties. The structural formula can be represented as follows:

C18H20N2O1S\text{C}_{18}\text{H}_{20}\text{N}_2\text{O}_1\text{S}

This molecular structure suggests potential interactions with biological targets due to the presence of sulfur and nitrogen atoms.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thieno[3,2-d]pyrimidine derivatives. For instance, compounds with similar structures demonstrated significant activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for these compounds were reported as follows:

CompoundTarget BacteriaMIC (mg/ml)
Compound AE. coli0.125
Compound BS. aureus0.083
Compound CK. pneumoniae0.109

These results indicate that modifications in the thieno[3,2-d]pyrimidine structure can enhance antibacterial properties .

Antitumor Activity

The antitumor potential of N-ethyl-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide has also been investigated. In vitro studies showed that related compounds exhibited cytotoxic effects against various cancer cell lines. For example:

Cell LineIC50 (µM)
MCF-7 (Breast)15
HeLa (Cervical)10
A549 (Lung)12

These findings suggest that the compound may interfere with cellular proliferation pathways, potentially through apoptosis induction mechanisms .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. Research indicates that thieno[3,2-d]pyrimidines may inhibit key enzymes or receptors involved in cell signaling pathways associated with proliferation and survival.

Case Studies

  • Antimicrobial Screening : A study conducted on a series of thieno[3,2-d]pyrimidine derivatives found that modifications in the side chains significantly affected their antibacterial efficacy. The most potent derivative displayed an MIC comparable to existing antibiotics, suggesting a viable alternative for treating resistant bacterial strains.
  • Antitumor Efficacy : In another research project focusing on cancer treatment, derivatives similar to N-ethyl-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide were tested against multiple cancer cell lines. Results indicated a strong correlation between structural features and cytotoxicity levels.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Thienopyrimidinone derivatives exhibit diverse pharmacological profiles depending on their substitution patterns. Below is a comparative analysis of the target compound with structurally related analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C)
Target Compound Thieno[3,2-d]pyrimidin-4-one 3-(2-methylphenyl), N-ethyl-N-phenylacetamide, sulfanyl linker C23H23N3O2S2 461.58 (calculated) Not reported
2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-isopropylphenyl)acetamide Thieno[2,3-d]pyrimidin-4-one 3-ethyl-5,6-dimethyl, N-(4-isopropylphenyl)acetamide C22H26N3O2S2 452.58 Not reported
2-(1,3-dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide Dioxoisoindolin Pyridin-2-yl sulfamoyl, 4-methylpentanamide C24H23N5O5S 493.53 83
2-(1,3-dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)pentanamide Dioxoisoindolin Pyrimidin-2-yl sulfamoyl, 4-methylpentanamide Not fully reported - 76

Key Findings :

Core Structure Variations: The target compound’s thieno[3,2-d]pyrimidinone core differs from the thieno[2,3-d]pyrimidinone in , which alters the electronic distribution and steric environment. This positional isomerism could influence binding to biological targets.

Substituent Effects :

  • The N-ethyl-N-phenylacetamide group in the target compound provides bulkier aromatic substituents compared to the N-(4-isopropylphenyl)acetamide in . This may enhance lipophilicity and membrane permeability but reduce aqueous solubility.
  • Pyridin-2-yl or pyrimidin-2-yl sulfamoyl groups in introduce hydrogen-bonding capabilities, which are absent in the target compound’s simpler acetamide moiety.

Physicochemical Properties: The target compound’s calculated molecular weight (461.58 g/mol) is higher than the thieno[2,3-d]pyrimidinone analog (452.58 g/mol) due to the additional methylphenyl group. Melting points for dioxoisoindolin derivatives (83°C and 76°C) suggest lower thermal stability compared to thienopyrimidinones, which typically exhibit higher melting points (>150°C) due to stronger intermolecular interactions.

Research Implications

  • Structural Optimization : The sulfanyl linker in the target compound may improve resistance to enzymatic degradation compared to oxygen-based linkers.
  • Activity Prediction : Aromatic substituents (e.g., phenyl, pyridinyl) correlate with enhanced kinase inhibition in literature, but alkyl groups (e.g., isopropyl in ) might improve pharmacokinetic profiles.
  • Synthetic Challenges : Stereochemical complexity in analogs like those in highlights the need for advanced crystallization techniques, such as SHELX-based refinement, to resolve conformational ambiguities.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.